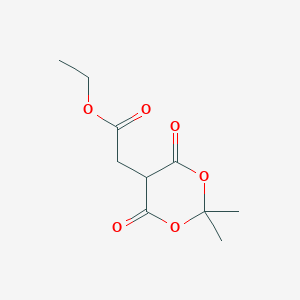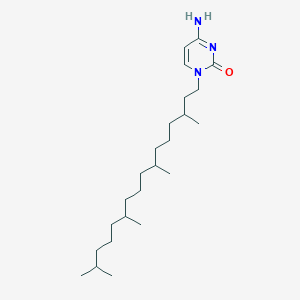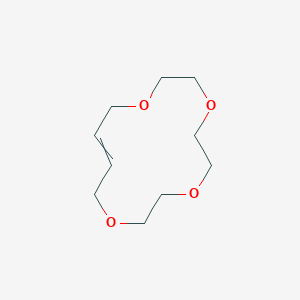![molecular formula C23H22N2O3 B12560072 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 195064-30-3](/img/structure/B12560072.png)
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound with the molecular formula C23H22N2O3 It is known for its unique structure, which includes an anthracene moiety linked to a pyrimidine trione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of anthracene derivatives with pyrimidine trione precursors. One common method involves the condensation of anthracene-9-carbaldehyde with a pyrimidine trione derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized anthracene derivatives with various substituents.
科学的研究の応用
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their structure and function. The anthracene moiety can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-[(Anthracen-9-yl)methyl]-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(Anthracen-9-yl)methyl]-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-[(Anthracen-9-yl)methyl]-5-hexylpyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of an anthracene moiety and a butyl-substituted pyrimidine trione core. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
特性
CAS番号 |
195064-30-3 |
|---|---|
分子式 |
C23H22N2O3 |
分子量 |
374.4 g/mol |
IUPAC名 |
5-(anthracen-9-ylmethyl)-5-butyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H22N2O3/c1-2-3-12-23(20(26)24-22(28)25-21(23)27)14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11,13H,2-3,12,14H2,1H3,(H2,24,25,26,27,28) |
InChIキー |
ALOGUFILAFCIGK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)NC(=O)NC1=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)


![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)






